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Compound of Interest

Compound Name:
N-(4-iodophenyl)-3-

oxobutanamide

Cat. No.: B3264046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-(4-iodophenyl)-3-oxobutanamide is a versatile chemical intermediate of significant interest

in the field of drug discovery and development. Its molecular structure, featuring a reactive β-

ketoamide moiety and an iodinated phenyl ring, makes it a valuable building block for the

synthesis of a wide array of complex heterocyclic compounds and other molecular scaffolds

with therapeutic potential. The presence of the iodine atom is particularly advantageous,

serving as a convenient handle for various palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura and Heck reactions, which are pivotal in modern medicinal chemistry for

the construction of carbon-carbon and carbon-heteroatom bonds.

These application notes provide an overview of the utility of N-(4-iodophenyl)-3-
oxobutanamide as a precursor in the synthesis of potential therapeutic agents, particularly

kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent elaboration

into relevant drug scaffolds are also presented.

Physicochemical Properties
A summary of the key physicochemical properties of N-(4-iodophenyl)-3-oxobutanamide is

provided in the table below.
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Property Value Reference

CAS Number 38418-25-6 [1]

Molecular Formula C₁₀H₁₀INO₂ [1]

Molecular Weight 303.1 g/mol [1]

Appearance
Off-white to light brown

crystalline powder

Purity Min. 95% [1]

Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The

general structure of many kinase inhibitors consists of a heterocyclic core that binds to the

ATP-binding site of the kinase, and various substituted aryl groups that provide selectivity and

improve pharmacokinetic properties. N-(4-iodophenyl)-3-oxobutanamide is an ideal starting

material for the synthesis of such molecules.

The β-ketoamide functionality can be utilized to construct heterocyclic cores such as quinolines

and indoles through classical reactions like the Conrad-Limpach and Bischler-Möhlau

syntheses, respectively. The 4-iodophenyl group can then be functionalized via cross-coupling

reactions to introduce the necessary diversity for potent and selective kinase inhibition.

Logical Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates a general workflow for the utilization of N-(4-iodophenyl)-3-
oxobutanamide in the synthesis of kinase inhibitors.
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Caption: General workflow for kinase inhibitor synthesis.

Experimental Protocols
Protocol 1: Synthesis of N-(4-iodophenyl)-3-
oxobutanamide
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This protocol describes the synthesis of N-(4-iodophenyl)-3-oxobutanamide from 4-

iodoaniline and a suitable acetoacetylating agent. Two common methods are presented below.

Method A: Acetoacetylation using Diketene

Materials:

4-Iodoaniline

Diketene

Toluene (anhydrous)

Glacial acetic acid (catalytic amount)

Hexane

Procedure:

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel,

and a reflux condenser, dissolve 4-iodoaniline (1 equivalent) in anhydrous toluene.

Add a catalytic amount of glacial acetic acid to the solution.

Heat the mixture to 80-90 °C with stirring.

Slowly add diketene (1.1 equivalents) dropwise from the dropping funnel over a period of 30-

45 minutes, maintaining the temperature.

After the addition is complete, continue stirring the reaction mixture at the same temperature

for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

The product will precipitate out of the solution. If not, cool the flask in an ice bath to induce

crystallization.

Collect the solid product by vacuum filtration and wash it with cold hexane.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain

pure N-(4-iodophenyl)-3-oxobutanamide.

Method B: Acetoacetylation using Ethyl Acetoacetate

Materials:

4-Iodoaniline

Ethyl acetoacetate

Xylene

Dean-Stark apparatus

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine 4-iodoaniline (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in xylene.

Heat the mixture to reflux. The ethanol generated during the reaction will be collected in the

Dean-Stark trap.

Continue refluxing until no more ethanol is collected. The reaction typically takes several

hours. Monitor the reaction progress by TLC.

After the reaction is complete, cool the mixture to room temperature.

The product will precipitate from the solution. Collect the solid by vacuum filtration.

Wash the collected solid with hexane to remove any unreacted ethyl acetoacetate and

xylene.

Recrystallize the crude product from a suitable solvent to afford pure N-(4-iodophenyl)-3-
oxobutanamide.
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Parameter Method A Method B

Acetoacetylating Agent Diketene Ethyl Acetoacetate

Solvent Toluene Xylene

Byproduct None Ethanol

Typical Yield >85% 70-85%

Reaction Time 1-3 hours Several hours

Protocol 2: Synthesis of a 4-Hydroxy-2-methyl-7-
iodoquinoline Scaffold via Conrad-Limpach Reaction
This protocol outlines the cyclization of N-(4-iodophenyl)-3-oxobutanamide to a key quinoline

intermediate.

Materials:

N-(4-iodophenyl)-3-oxobutanamide

High-boiling point solvent (e.g., Dowtherm A, mineral oil)

Ethanol

Procedure:

In a round-bottom flask equipped with a reflux condenser, suspend N-(4-iodophenyl)-3-
oxobutanamide (1 equivalent) in a high-boiling point solvent.

Heat the mixture to approximately 250 °C. The reaction is typically vigorous at the beginning.

Maintain the temperature for 30-60 minutes. Monitor the reaction by TLC until the starting

material is consumed.

Cool the reaction mixture to below 100 °C and add ethanol to precipitate the product.

Stir the mixture while it cools to room temperature.
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Collect the precipitated solid by vacuum filtration.

Wash the solid with cold ethanol to remove the high-boiling solvent.

Dry the product to obtain the crude 4-hydroxy-2-methyl-7-iodoquinoline. Further purification

can be achieved by recrystallization.

N-(4-iodophenyl)-3-oxobutanamide

High Temperature
(250 °C)

Intramolecular Cyclization

4-Hydroxy-2-methyl-7-iodoquinoline Elimination of H₂O

Click to download full resolution via product page

Caption: Conrad-Limpach cyclization of the intermediate.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 4-
Hydroxy-2-methyl-7-iodoquinoline
This protocol describes a general procedure for the functionalization of the 7-iodoquinoline

scaffold.

Materials:

4-Hydroxy-2-methyl-7-iodoquinoline

Arylboronic acid (1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

Base (e.g., K₂CO₃, 2 equivalents)

Solvent system (e.g., Dioxane/Water, 4:1)

Procedure:

In a Schlenk flask, combine 4-hydroxy-2-methyl-7-iodoquinoline (1 equivalent), the desired

arylboronic acid (1.2 equivalents), and the base.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the degassed solvent system to the flask.

Add the palladium catalyst to the mixture under the inert atmosphere.

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress

by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-

4-hydroxy-2-methylquinoline.

Signaling Pathway Context: VEGFR-2 Inhibition
Many kinase inhibitors target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a

key regulator of angiogenesis (the formation of new blood vessels), which is crucial for tumor

growth and metastasis. The 7-aryl-4-hydroxy-2-methylquinoline scaffold, synthesized from N-
(4-iodophenyl)-3-oxobutanamide, can be designed to be a potent inhibitor of VEGFR-2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b3264046?utm_src=pdf-body
https://www.benchchem.com/product/b3264046?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3264046?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane
Intracellular Signaling

VEGF
VEGFR-2Binds

PLCγActivates

PI3K
Activates

Kinase Inhibitor
(Derived from Intermediate)

Blocks ATP Binding Site Ras

Akt

Angiogenesis,
Cell Proliferation,

Survival

Raf MEK ERK

Click to download full resolution via product page

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Conclusion
N-(4-iodophenyl)-3-oxobutanamide is a highly valuable and versatile intermediate in drug

discovery. Its utility in the synthesis of complex heterocyclic scaffolds, particularly those

relevant to the development of kinase inhibitors, makes it a key building block for medicinal

chemists. The protocols provided herein offer a foundation for the synthesis and further

elaboration of this important precursor, enabling the exploration of novel chemical space in the

quest for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intermediate-in-drug-discovery]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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